molecular formula C9H11NO2 B373975 N-(4-Methoxyphenyl)acetamide CAS No. 51-66-1

N-(4-Methoxyphenyl)acetamide

Cat. No. B373975
Key on ui cas rn: 51-66-1
M. Wt: 165.19g/mol
InChI Key: XVAIDCNLVLTVFM-UHFFFAOYSA-N
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Patent
US04453017

Procedure details

To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer was added 10.0 g (0.066 mol) of p-acetamidophenol, 2.0 g (0.014 mol) of potassium carbonate, and 20 ml (0.17 mol) of trimethyl phosphate. The mixture was heated to 90° C. for three hours then allowed to stand overnight before quenching with 50 ml of water. Extraction into methylene chloride and removal of residual starting material via a base wash with 6% sodium hydroxide solution gave on concentration in vacuo 6.5 g (60%) of p-acetamidoanisole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:12](=O)([O-])[O-].[K+].[K+].P(OC)(OC)(OC)=O>>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-necked 100 ml flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
for reflux
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
before quenching with 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
into methylene chloride and removal
WASH
Type
WASH
Details
wash with 6% sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 281.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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